![molecular formula C15H15F3N4 B1401815 [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311283-73-4](/img/structure/B1401815.png)
[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
Scientific Research Applications
Antidiabetic Agent Development
This compound has been explored for its potential as an antidiabetic agent. The hydrazone linker in its structure is significant in the design of novel antidiabetic drugs. Compounds with this structure have been shown to exhibit potent anti-diabetic activity, potentially without the ulcerogenic toxicity and side effects such as weight gain associated with some current treatments .
Antimicrobial Studies
Hydrazone derivatives like this compound are known to possess antimicrobial properties. They have been used to synthesize transition metal complexes that demonstrate potential action against bacterial and fungal infections. This application is crucial in the development of new antimicrobial agents .
PPARγ Agonist Activity
The compound’s ability to act as a PPARγ agonist suggests its utility in improving hyperglycemia and hyperlipidemia. It can also reduce cardiovascular risk factors such as atherosclerosis and arterial hypertension, which are significant concerns in public health .
Cancer Research
In cancer research, targeting specific pathways like VEGF/VEGFR-2 is vital. Compounds with hydrazone linkers are being studied for their role in inhibiting these pathways, which could lead to the development of new anticancer therapies .
Rational Drug Design
The structural features of this compound, particularly the hydrazone linker, make it a valuable scaffold in rational drug design. Its ability to bind comfortably in the active site of certain receptors can be leveraged to create more effective and selective drugs .
Enzyme Function Modulation
Transition metal complexes derived from hydrazone compounds play a significant role in enzyme functions. This application is essential in understanding and manipulating biochemical pathways for therapeutic purposes .
Safety and Hazards
properties
IUPAC Name |
6-[3-[(E)-hydrazinylidenemethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c1-22(2)14-8-12(15(16,17)18)7-13(21-14)11-5-3-4-10(6-11)9-20-19/h3-9H,19H2,1-2H3/b20-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPPANBMLSXBP-AWQFTUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.